molecular formula C4H5ClN2S B3088969 (5-Chlorothiazol-2-YL)methanamine CAS No. 1187933-28-3

(5-Chlorothiazol-2-YL)methanamine

Cat. No.: B3088969
CAS No.: 1187933-28-3
M. Wt: 148.61
InChI Key: NLZDROFQZLACEY-UHFFFAOYSA-N
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Description

(5-Chlorothiazol-2-YL)methanamine is a chemical compound belonging to the thiazole class of compounds. It has garnered significant attention in scientific research due to its potential biological activity and diverse applications. The compound is characterized by its molecular formula C4H5ClN2S and a molecular weight of 148.61 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Chlorothiazol-2-YL)methanamine typically involves the reaction of 2-chlorothiazole with methanamine under controlled conditions. One common method includes the nucleophilic substitution reaction where 2-chlorothiazole is treated with methanamine in the presence of a base such as sodium hydroxide .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: (5-Chlorothiazol-2-YL)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(5-Chlorothiazol-2-YL)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-Chlorothiazol-2-YL)methanamine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The exact pathways and targets are still under investigation, but its ability to modulate biological activities makes it a compound of interest .

Comparison with Similar Compounds

  • 2-Amino-5-chlorothiazole
  • 2-Chlorothiazol-5-yl)methanamine hydrochloride
  • 2-Amino-5-methylthiazole
  • 2-Amino-5-nitrothiazole

Comparison: (5-Chlorothiazol-2-YL)methanamine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research .

Properties

IUPAC Name

(5-chloro-1,3-thiazol-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2S/c5-3-2-7-4(1-6)8-3/h2H,1,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZDROFQZLACEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)CN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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